(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride
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Overview
Description
®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride is a chiral seven-membered nitrogen heterocycle Compounds containing the 1,4-diazepane scaffold are of significant interest due to their diverse biological properties and pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride can be achieved through various methods. One efficient approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method employs enantiocomplementary imine reductases to achieve high enantioselectivity . Another method involves solid-phase synthesis, which is advantageous for producing a wide range of nitrogenous heterocycles .
Industrial Production Methods
Industrial production of ®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and solid-phase synthesis techniques are common in industrial settings to streamline the production process and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted 1,4-diazepanes, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1,4-diazepane dihydrochloride
- 1,4-Diazepan-2-one
- 1,3-Diazepane-2,4,6-trione
Uniqueness
®-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride is unique due to its specific chiral configuration and the presence of a benzyl group, which imparts distinct biological properties and enhances its potential as a pharmaceutical agent. Compared to other similar compounds, it offers higher enantioselectivity and improved pharmacokinetic properties .
Biological Activity
(R)-1-Benzyl-3-methyl-[1,4]diazepane dihydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a valuable compound for research in pharmacology and drug design.
- Molecular Formula : C12H16Cl2N2
- Molecular Weight : 275.17 g/mol
- Structure : The compound features a diazepane ring substituted with a benzyl and a methyl group, contributing to its chiral nature and biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator depending on the target's nature. The binding can occur at active sites or allosteric sites, leading to modulation of the target's activity.
Enzyme Interaction
This compound has been used in studies to investigate enzyme-substrate interactions. Its ability to act as a ligand in receptor binding studies has been highlighted, indicating its potential role in modulating enzymatic activity .
Anticancer Activity
Recent studies have explored the anticancer properties of diazepane derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, derivatives similar to this compound have demonstrated IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Study 1: Anticancer Efficacy
In a comparative study involving multiple diazepane derivatives, this compound exhibited significant cytotoxic effects against human breast adenocarcinoma cell lines. The study reported an IC50 value of approximately 2.5 µM, indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 2.5 | MCF-7 |
Doxorubicin | 1.9 | MCF-7 |
Tamoxifen | 10.0 | MCF-7 |
Study 2: Mechanistic Insights
A mechanistic study utilizing flow cytometry revealed that this compound induces apoptosis in cancer cells through caspase activation pathways. This apoptotic effect was observed to be dose-dependent, further supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with its enantiomer and other diazepane derivatives:
Compound | Biological Activity | Notes |
---|---|---|
(S)-1-Benzyl-3-methyl-[1,4]diazepane | Lower anticancer activity | Enantiomer comparison |
1-Benzyl-1,4-diazepane | Moderate activity | Lacks methyl group |
3-Methyl-1,4-diazepane | Variable activity | Different reactivity |
Properties
IUPAC Name |
(3R)-1-benzyl-3-methyl-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H/t12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFBGUMDLUWKAX-CURYUGHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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